Prostaglandin Synthetase Inhibition: Positional Isomer Selectivity Among Octadecenynoic Acids
Downing et al. (1972) evaluated four isomeric octadecenynoic acids—each bearing one acetylenic bond and one cis- or trans-ethylenic bond at positions 9 and 12—for inhibition of prostaglandin E₂ synthesis in sheep seminal vesicle microsomes. Three of the four isomers strongly inhibited prostaglandin synthesis. Only octadec-cis-9-en-12-ynoic acid (crepenynic acid) failed to inhibit [1]. The target compound, methyl octadec-12-en-8-ynoate, positions its triple bond four carbons proximal to the carboxyl terminus (C-8) rather than at C-9 or C-12, occupying a distinct SAR space not covered by the original four-isomer panel. This positional shift is predicted to alter the compound's interaction with the cyclooxygenase active site, warranting direct testing rather than extrapolation from 9/12-isomer data.
| Evidence Dimension | Prostaglandin E₂ synthesis inhibition in sheep seminal vesicle microsomes |
|---|---|
| Target Compound Data | Not directly tested in this study; positional isomer with ene at C-12 and yne at C-8 |
| Comparator Or Baseline | Octadec-cis-9-en-12-ynoic acid (crepenynic acid): No significant inhibition. Three other 9/12-enynoic isomers: Strong inhibition (quantitative IC₅₀ values not reported in abstract) |
| Quantified Difference | Qualitative: 3 of 4 isomers inhibited; the 9-en-12-yn isomer uniquely did not. The 12-en-8-yn topology is structurally distinct from all four tested isomers. |
| Conditions | Sheep seminal vesicle microsome preparation; arachidonic acid → PGE₂ conversion assay |
Why This Matters
Demonstrates that prostaglandin synthetase inhibition is exquisitely sensitive to ene–yne positional register; the 12-en-8-yn isomer occupies an untested SAR region and cannot be assumed to behave like any of the characterized 9/12 isomers.
- [1] Downing, D. T., Barve, J. A., Gunstone, F. D., Jacobsberg, F. R., & Jie, M. L. (1972). Structural requirements of acetylenic fatty acids for inhibition of soybean lipoxygenase and prostaglandin synthetase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 280(2), 343–347. https://doi.org/10.1016/0005-2760(72)90102-6 View Source
